Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis-
Brand Name: Vulcanchem
CAS No.: 94071-28-0
VCID: VC17015408
InChI: InChI=1S/C37H30N2O6S2/c40-46(41,31-12-6-2-7-13-31)44-36(38-33-24-26-16-20-28(33)21-17-26)35(30-10-4-1-5-11-30)37(39-34-25-27-18-22-29(34)23-19-27)45-47(42,43)32-14-8-3-9-15-32/h1-23,33-35H,24-25H2
SMILES:
Molecular Formula: C37H30N2O6S2
Molecular Weight: 662.8 g/mol

Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis-

CAS No.: 94071-28-0

Cat. No.: VC17015408

Molecular Formula: C37H30N2O6S2

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- - 94071-28-0

Specification

CAS No. 94071-28-0
Molecular Formula C37H30N2O6S2
Molecular Weight 662.8 g/mol
IUPAC Name bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate
Standard InChI InChI=1S/C37H30N2O6S2/c40-46(41,31-12-6-2-7-13-31)44-36(38-33-24-26-16-20-28(33)21-17-26)35(30-10-4-1-5-11-30)37(39-34-25-27-18-22-29(34)23-19-27)45-47(42,43)32-14-8-3-9-15-32/h1-23,33-35H,24-25H2
Standard InChI Key HNIUTOGVEWEEPZ-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=C1C=C2)N=C(C(C3=CC=CC=C3)C(=NC4CC5=CC=C4C=C5)OS(=O)(=O)C6=CC=CC=C6)OS(=O)(=O)C7=CC=CC=C7

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate, reflects its intricate structure. Key components include:

  • Two benzenesulfonyl groups (C6H5SO2\text{C}_6\text{H}_5\text{SO}_2) attached to a central propane backbone.

  • Ethylimino linkages (-N=CH-\text{-N=CH-}) bridging aromatic rings.

  • A phenylmethylene spacer (-CH(C6H5)-\text{-CH(C}_6\text{H}_5)\text{-}) connecting the two halves of the molecule.

The sulfonic acid groups (-SO3H\text{-SO}_3\text{H}) confer strong acidity, while the imine bonds introduce potential for coordination chemistry and dynamic covalent behavior .

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS No.94071-28-0
Molecular FormulaC37H30N2O6S2\text{C}_{37}\text{H}_{30}\text{N}_{2}\text{O}_{6}\text{S}_{2}
Molecular Weight662.8 g/mol
IUPAC Namebis(benzenesulfonyl)...propanediimidate
SolubilityLikely polar solvents (e.g., DMSO, water)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Imine Formation: Condensation of primary amines with aldehydes or ketones to establish the ethylimino linkages.

  • Sulfonation: Introduction of sulfonic acid groups via reaction with sulfuric acid or sulfur trioxide, following established benzenesulfonic acid protocols .

  • Coupling Reactions: Assembly of the phenylmethylene-bridged structure using cross-coupling catalysts or nucleophilic substitution .

A representative reaction sequence might proceed as follows:

Amine + AldehydecondensationImine IntermediatesulfonationSulfonated DerivativecouplingFinal Product\text{Amine + Aldehyde} \xrightarrow{\text{condensation}} \text{Imine Intermediate} \xrightarrow{\text{sulfonation}} \text{Sulfonated Derivative} \xrightarrow{\text{coupling}} \text{Final Product}

Reaction conditions (temperature, solvent, catalysts) are critical for optimizing yield and purity.

Challenges in Synthesis

  • Steric Hindrance: The bulky bicyclo[2.2.2]octatriene groups may impede reaction kinetics.

  • Acid Sensitivity: Sulfonic acid groups necessitate pH-controlled environments to prevent decomposition .

Physicochemical Properties

Acidity and Solubility

The sulfonic acid groups render the compound highly acidic (pKa2\text{pKa} \approx -2), comparable to benzenesulfonic acid . This acidity enhances solubility in polar solvents like water and ethanol, though the hydrophobic aromatic regions may limit miscibility in nonpolar media.

Thermal Stability

Decomposition likely occurs above 200°C, consistent with desulfonation trends observed in simpler sulfonic acids :

RSO3H+H2OΔROH+H2SO4\text{RSO}_3\text{H} + \text{H}_2\text{O} \xrightarrow{\Delta} \text{ROH} + \text{H}_2\text{SO}_4

Thermogravimetric analysis (TGA) would provide precise data on stability thresholds.

CompoundApplicationKey Difference
Benzenesulfonic acidDetergent synthesisSimpler structure
Target CompoundAdvanced materialsMulti-functional design

Future Research Directions

  • Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis).

  • Application Testing: Exploring use in photoresists or drug delivery systems.

  • Toxicological Studies: Assessing bioaccumulation potential and ecotoxicity.

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